molecular formula C22H21F3N4O B2512354 N-{2-[3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}-2-(trifluoromethyl)benzamide CAS No. 1797671-08-9

N-{2-[3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}-2-(trifluoromethyl)benzamide

Cat. No.: B2512354
CAS No.: 1797671-08-9
M. Wt: 414.432
InChI Key: FDUKQSJYAMNNQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}-2-(trifluoromethyl)benzamide is a potent and selective ATP-competitive inhibitor of Cyclin-Dependent Kinase 2 (CDK2). This compound demonstrates high efficacy in disrupting the cell cycle progression from G1 to S phase , making it a critical tool for investigating cell cycle dynamics in rapidly proliferating cells. Its primary research value lies in the study of cancers, particularly those characterized by CDK2 dependency or cyclin E amplification, such as certain ovarian and breast cancers. By selectively inhibiting CDK2, this compound induces cell cycle arrest and promotes apoptosis in susceptible cancer cell lines . Furthermore, it serves as a valuable pharmacological probe for deciphering the distinct roles of CDK2 from other CDKs in complex biological processes, including transcription, DNA damage repair, and cellular differentiation. Researchers utilize this inhibitor to explore potential therapeutic strategies that target cell cycle vulnerabilities, providing foundational insights for oncology drug discovery programs.

Properties

IUPAC Name

N-[2-(3-pyridin-2-yl-4,5,6,7-tetrahydroindazol-1-yl)ethyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F3N4O/c23-22(24,25)17-9-3-1-7-15(17)21(30)27-13-14-29-19-11-4-2-8-16(19)20(28-29)18-10-5-6-12-26-18/h1,3,5-7,9-10,12H,2,4,8,11,13-14H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDUKQSJYAMNNQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NN2CCNC(=O)C3=CC=CC=C3C(F)(F)F)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Hydrazine Derivatives

The tetrahydroindazole core is synthesized via cyclocondensation of a cyclic ketone with hydrazine. For example, 3a-bromo-4,5,6,7-tetrahydro-1H-indazol-4-one serves as a precursor for subsequent functionalization. Cyclization under acidic conditions (e.g., HCl in ethanol, 80°C, 12 h) yields the tetrahydroindazole scaffold.

Alkylation to Introduce the Ethylamine Side Chain

Reaction Conditions

The 1-position nitrogen of the indazole is alkylated using 2-bromoethylamine hydrobromide. Deprotonation with potassium carbonate in N,N-dimethylformamide (60°C, 4 h) facilitates nucleophilic substitution, yielding 1-(2-aminoethyl)-3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazole. Optimization studies indicate that excess alkylating agent (1.2 equiv) improves yields to 78%.

Synthesis of 2-(Trifluoromethyl)Benzoyl Chloride

Preparation of 2-(Trifluoromethyl)Benzonitrile

Starting from 2,3-dichlorotrifluorotoluene, sequential fluorination and cyano substitution are performed. Reaction with potassium fluoride and copper(I) cyanide in dimethyl sulfoxide (120°C, 3 h) produces 2-chloro-6-trifluoromethylbenzonitrile with 93% yield.

Hydrolysis to 2-(Trifluoromethyl)Benzoic Acid

The nitrile is hydrolyzed under acidic conditions (6 M HCl, reflux, 8 h) to yield 2-(trifluoromethyl)benzoic acid. Neutralization with sodium hydroxide followed by extraction in ethyl acetate provides the acid in 89% purity.

Conversion to Acid Chloride

Treatment with thionyl chloride (neat, 70°C, 2 h) generates 2-(trifluoromethyl)benzoyl chloride, which is distilled under reduced pressure to remove excess reagent. This step achieves >95% conversion efficiency.

Amide Bond Formation

Coupling Methodology

The ethylamine-indazole derivative is reacted with 2-(trifluoromethyl)benzoyl chloride in tetrahydrofuran using triethylamine as a base (0°C to room temperature, 4 h). The reaction mixture is purified via silica gel chromatography (ethyl acetate/hexane, 1:1) to isolate the final product in 72% yield.

Characterization Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.37 (br q, J = 4.4 Hz, 1H), 7.56 (br s, 1H), 7.49–7.02 (m, 6H), 2.76 (d, J = 4.4 Hz, 3H).
  • HPLC Purity : 98.8%.

Optimization and Scale-Up Considerations

Catalytic Hydrogenation

Hydrogenation of intermediates (e.g., nitriles to amines) employs 5% platinum-carbon under 1.5 atm H₂ in tetrahydrofuran. This method reduces reaction times to 16 h while maintaining yields >90%.

Solvent Recovery

N,N-Dimethylformamide and tetrahydrofuran are recycled via fractional distillation, reducing waste generation by 40%.

Chemical Reactions Analysis

Types of Reactions

N-{2-[3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to modify the functional groups.

    Substitution: Nucleophilic substitution reactions can be performed on the pyridine ring or the benzamide moiety using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)

    Substitution: Sodium hydride (NaH), Potassium tert-butoxide (KOtBu)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the potential of N-{2-[3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}-2-(trifluoromethyl)benzamide as an anticancer agent. Its structural components enable it to interact with various biological targets involved in cancer progression. In vitro assays have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, suggesting its potential as a lead compound in anticancer drug development .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. It shows promising activity against a range of bacterial strains, indicating its potential use as an antibacterial agent. The trifluoromethyl group is believed to enhance the lipophilicity of the molecule, facilitating better membrane penetration and increased efficacy against pathogens .

Antimalarial Effects

In addition to its anticancer and antimicrobial properties, there is emerging evidence that this compound may possess antimalarial activity. Research indicates that derivatives with similar structures have been effective in inhibiting malaria parasites, suggesting that further exploration of this compound could lead to new treatments for malaria .

Case Study 1: Anticancer Activity

In a recent study published in a peer-reviewed journal, researchers synthesized several derivatives of this compound and evaluated their anticancer activity against breast cancer cell lines. The results indicated that certain modifications to the structure significantly enhanced cytotoxicity compared to the parent compound .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound against multi-drug resistant bacterial strains. The findings revealed that it exhibited significant antibacterial activity with low minimum inhibitory concentrations (MICs), making it a candidate for further development as an antibiotic .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerCytotoxic effects on cancer cell lines
AntimicrobialEffective against multi-drug resistant bacteria
AntimalarialPotential inhibition of malaria parasites

Mechanism of Action

The mechanism of action of N-{2-[3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure-activity relationship of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}-2-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability. This makes the compound particularly valuable in drug development and other applications where these properties are advantageous .

Biological Activity

N-{2-[3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}-2-(trifluoromethyl)benzamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.

  • Molecular Formula : C22H21F3N4O
  • Molecular Weight : 422.43 g/mol
  • CAS Number : 1797258-92-4

Biological Activity

The biological activity of this compound has been investigated in various studies focusing on its pharmacological properties.

The compound is believed to interact with specific biological targets, which may include:

  • Receptor Modulation : It may act as a modulator for certain receptors involved in neuropharmacology.
  • Enzyme Inhibition : Potential inhibition of enzymes linked to inflammatory processes or cancer proliferation.

In Vitro Studies

Recent studies have demonstrated that compounds structurally related to this compound exhibit significant biological activities:

  • Antitumor Activity : In vitro tests have shown that similar indazole derivatives can inhibit cancer cell proliferation. For example, a study reported IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra for related compounds .
  • Antimicrobial Properties : Some derivatives have shown effectiveness against various bacterial strains, indicating potential use as antimicrobial agents.
  • Cytotoxicity Testing : Compounds were evaluated for cytotoxic effects on human cell lines (e.g., HEK-293), with results indicating low toxicity at effective concentrations .

Case Studies

Several case studies have highlighted the efficacy of related compounds:

CompoundTargetIC50 (µM)Observations
Compound AMycobacterium tuberculosis1.35Significant inhibition observed
Compound BCancer Cell Lines2.18Low cytotoxicity on HEK cells

These findings suggest that the compound and its analogs may hold promise in therapeutic applications targeting infectious diseases and cancer.

Q & A

Basic Question: What are the recommended synthetic routes for this compound, and how can purity be optimized?

Methodological Answer:
The synthesis involves multi-step reactions, typically starting with the coupling of pyridinyl-tetrahydroindazole intermediates with benzamide derivatives. Key steps include:

  • Amide bond formation : Use coupling agents like HATU or EDCI/HOBt under inert conditions (N₂ atmosphere) to minimize side reactions .
  • Heterocyclic ring construction : Cyclization of tetrahydroindazole precursors requires precise temperature control (e.g., 80–100°C in DMF) to avoid decomposition .
  • Purity optimization : Employ gradient HPLC (C18 column, acetonitrile/water with 0.1% TFA) to isolate the target compound. Confirm purity (>95%) via NMR (¹H/¹³C) and LC-MS .

Basic Question: How should researchers characterize the compound’s structural and electronic properties?

Methodological Answer:

  • Structural analysis :
    • ¹H/¹³C NMR : Assign peaks for the trifluoromethyl group (δ ~120–125 ppm in ¹³C) and pyridinyl protons (δ 8.0–9.0 ppm in ¹H) .
    • X-ray crystallography : Resolve the tetrahydroindazole ring conformation and amide bond geometry (if crystalline) .
  • Electronic properties :
    • DFT calculations : Use Gaussian or similar software to model electron density distribution, focusing on the electron-withdrawing trifluoromethyl group’s impact on reactivity .

Basic Question: What preliminary biological assays are suitable for evaluating its pharmacological potential?

Methodological Answer:

  • Enzyme inhibition assays : Screen against kinases (e.g., JAK2, EGFR) due to the pyridinyl-indazole scaffold’s known affinity. Use fluorescence-based assays (e.g., ADP-Glo™) at varying concentrations (1 nM–10 µM) .
  • Cellular cytotoxicity : Test in cancer cell lines (e.g., MCF-7, A549) via MTT assays. Include positive controls (e.g., doxorubicin) and validate results with flow cytometry for apoptosis markers .

Advanced Question: How can structure-activity relationships (SAR) be systematically explored?

Methodological Answer:

  • Functional group substitution :
    • Replace the trifluoromethyl group with -CF₂H or -CN to assess electronic effects on target binding .
    • Modify the tetrahydroindazole’s substituents (e.g., methyl vs. phenyl) to study steric influences .
  • Computational docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets. Prioritize derivatives with improved predicted binding energies (ΔG < -9 kcal/mol) .

Advanced Question: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Assay standardization :
    • Ensure consistent cell passage numbers (<20) and serum-free conditions to reduce variability in IC₅₀ values .
    • Validate target engagement via Western blotting (e.g., phosphorylated vs. total kinase levels) .
  • Impurity analysis : Use HRMS to detect trace byproducts (e.g., dehalogenated analogs) that may confound activity results .

Advanced Question: What strategies improve solubility and bioavailability for in vivo studies?

Methodological Answer:

  • Prodrug design : Introduce phosphate esters at the benzamide’s para-position, enhancing aqueous solubility for IV administration .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) to prolong circulation time. Characterize via dynamic light scattering (DLS) .
  • Pharmacokinetic profiling : Conduct LC-MS/MS analysis of plasma samples post-administration (rodent models) to calculate AUC and t₁/₂ .

Advanced Question: How can metabolic stability be assessed and optimized?

Methodological Answer:

  • In vitro microsomal assays : Incubate with human liver microsomes (HLM) and NADPH. Monitor parent compound depletion via LC-MS over 60 minutes .
  • Metabolite identification : Use UPLC-QTOF to detect hydroxylated or demethylated products. Block vulnerable sites (e.g., indazole C-6) with fluorine substitution .

Advanced Question: What computational tools predict off-target effects?

Methodological Answer:

  • PharmaDB and ChEMBL mining : Cross-reference the compound’s scaffold with known off-target binders (e.g., cytochrome P450 isoforms) .
  • Machine learning : Train models on ToxCast data to flag potential cardiotoxicity (hERG inhibition) or hepatotoxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.